3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione
Overview
Description
3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione is a complex organic compound that belongs to the class of isoquinolinylcarbonyl derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. It features a unique structure that combines isoquinoline and quinoline moieties, making it a versatile scaffold for drug development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dihydroisoquinolinones, have been reported to exhibit various biological and pharmacological properties, including anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .
Mode of Action
It’s worth noting that the carboxylate group of similar compounds has been found to occupy the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways related to their biological and pharmacological properties .
Result of Action
Similar compounds have shown a broad range of biological activities, suggesting that chembl3438761 may also have diverse molecular and cellular effects .
Action Environment
It’s worth noting that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione typically involves multiple steps. One common method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired cyclization products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often involve the use of catalysts and solvents that are compatible with large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline and isoquinoline derivatives, which can exhibit different pharmacological activities.
Scientific Research Applications
3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes and pigments due to its stable structure and vibrant color.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolinone: Shares a similar core structure but lacks the quinoline moiety.
Quinoline Derivatives: Compounds like quinoline and its derivatives have similar pharmacological properties but differ in their structural complexity.
Uniqueness
The uniqueness of 3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione lies in its combined isoquinoline and quinoline structure, which provides a versatile scaffold for drug development. This dual structure allows for a broader range of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methyl-1,6,7,8-tetrahydroquinoline-2,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-12-8-17-15(18(23)9-12)10-16(19(24)21-17)20(25)22-7-6-13-4-2-3-5-14(13)11-22/h2-5,10,12H,6-9,11H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCDKGWWLPBDFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=O)N2)C(=O)N3CCC4=CC=CC=C4C3)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.